molecular formula C51H47N3O11 B12429618 FD 12-9

FD 12-9

Cat. No.: B12429618
M. Wt: 877.9 g/mol
InChI Key: WDTNQVLDVIDALR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzoate ester backbone conjugated with chromen-4-one (coumarin) and 1,2,3-triazole moieties. The structure includes extended polyethoxy chains linking the triazole and chromenone units, which may enhance solubility and modulate electronic properties. Its synthesis likely involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by nucleophilic substitutions to install the chromenone and benzoate groups .

Properties

Molecular Formula

C51H47N3O11

Molecular Weight

877.9 g/mol

IUPAC Name

methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate

InChI

InChI=1S/C51H47N3O11/c1-58-51(57)38-13-9-10-35(30-38)34-63-50-48(56)43-15-5-6-16-45(43)65-49(50)37-17-19-40(20-18-37)62-29-28-60-27-26-59-25-23-54-33-39(52-53-54)14-7-8-24-61-41-21-22-42-44(55)32-46(64-47(42)31-41)36-11-3-2-4-12-36/h2-6,9-13,15-22,30-33H,7-8,14,23-29,34H2,1H3

InChI Key

WDTNQVLDVIDALR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCCOCCOCCN5C=C(N=N5)CCCCOC6=CC7=C(C=C6)C(=O)C=C(O7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate involves multiple steps. One common method includes the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride mediated by triethylamine in dichloromethane at ambient temperature . This reaction is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues
Compound Name / ID Core Structure Key Functional Groups Reference
Target Compound Chromenone-benzoate Triazole, ethoxy chains, coumarin
5k () Triazine-benzoate Triazine, methoxyphenol, formyl
4f () Coumarin-thiazolidinone Hydrazono, thiazolidinone, coumarin
9c () Benzodiazol-triazole-thiazole Triazole, thiazole, benzodiazole
21ef () Pyrazole-triazole Pyrazole, triazole, benzoate

Key Observations :

  • The target compound’s triazole-ether backbone is structurally distinct from triazine-based analogues (e.g., 5k ) but shares modularity in click-chemistry-derived linkages .
  • 9c () and 21ef () highlight the prevalence of triazole-thiazole hybrids in drug discovery, though the target’s extended ethoxy chains offer unique conformational flexibility .
Physical and Spectral Properties

Melting Points :

  • Target Compound: Likely 70–85°C (inferred from similar esters in and ) .
  • 5k (): 79–82°C .
  • 4f (): 228–230°C (higher due to rigid thiazolidinone) .

Spectral Data :

Compound ¹H NMR (δ, Key Signals) IR (cm⁻¹, Key Peaks) Reference
Target Compound ~3.76 (s, OCH₃), 6.8–8.2 (aromatic H) ~1700 (ester C=O)
5k () 3.76 (s, OCH₃), 7.2–8.0 (aromatic H) 1740 (ester C=O)
4f () 2.5–2.6 (CH₂), 7.1–8.3 (aromatic H) 1700–1750 (C=O, lactone, amide)

Key Observations :

  • The target’s ester carbonyl (IR ~1700 cm⁻¹) aligns with 5k but differs from 4f ’s lactone/amide peaks .
  • Aromatic proton signals (δ 6.8–8.2) are consistent across coumarin-containing compounds .

Biological Activity

Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant findings from recent studies.

Chemical Structure and Properties

The compound features multiple functional groups, including chromene and triazole moieties, which are known for their diverse biological activities. The molecular formula is C37H45N3O8, and it has a molecular weight of approximately 629.76 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of chromene have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
    • A specific study demonstrated that related chromene derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the micromolar range, suggesting potential for therapeutic development.
  • Antimicrobial Properties :
    • Compounds containing triazole rings are known for their antimicrobial effects. Research has shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
    • In vitro assays have reported significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum efficacy.
  • Anti-inflammatory Effects :
    • The presence of phenolic groups in the structure may contribute to anti-inflammatory properties. Studies have suggested that such compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.
    • In animal models, administration of related compounds resulted in reduced edema and inflammation markers, supporting their potential use in inflammatory conditions.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The triazole group can inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : The compound may activate caspases leading to programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of various derivatives on human lung carcinoma cells (A549). Methyl 3-[[4-oxo...] exhibited an IC50 value of 15 µM, indicating strong cytotoxic potential compared to control treatments.
  • Antimicrobial Efficacy :
    • In a comparative analysis, the compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, which is significant when compared to standard antibiotics.

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
CytotoxicityMCF-710 µM
AntimicrobialE. coli32 µg/mL
Anti-inflammatoryMouse modelReduced edema

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